molecular formula C12H6F3NO B11873238 1-Cyano-7-(trifluoromethoxy)naphthalene

1-Cyano-7-(trifluoromethoxy)naphthalene

Katalognummer: B11873238
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: CLIIYIKFKRVXMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyano-7-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F3NO It is a derivative of naphthalene, characterized by the presence of a cyano group (–CN) and a trifluoromethoxy group (–OCF3) attached to the naphthalene ring

Vorbereitungsmethoden

The synthesis of 1-Cyano-7-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable naphthalene derivative is reacted with a cyanide source and a trifluoromethoxy source under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

1-Cyano-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyano-7-(trifluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Cyano-7-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Vergleich Mit ähnlichen Verbindungen

1-Cyano-7-(trifluoromethoxy)naphthalene can be compared with similar compounds such as:

    1-Cyano-6-(trifluoromethoxy)naphthalene: Similar structure but with the trifluoromethoxy group at a different position.

    1-Cyano-7-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-Cyano-7-fluoronaphthalene: Similar structure but with a fluorine atom instead of a trifluoromethoxy group. The uniqueness of this compound lies in the presence of both the cyano and trifluoromethoxy groups, which impart distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C12H6F3NO

Molekulargewicht

237.18 g/mol

IUPAC-Name

7-(trifluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H

InChI-Schlüssel

CLIIYIKFKRVXMG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.